molecular formula C7H6ClNO2 B12428926 Pyridin-3-ylmethyl carbonochloridate

Pyridin-3-ylmethyl carbonochloridate

Cat. No.: B12428926
M. Wt: 171.58 g/mol
InChI Key: RMDRDKGNLXKQEA-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl carbonochloridate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-ylmethyl carbonochloridate can be synthesized through the reaction of pyridin-3-ylmethanol with phosgene (carbonyl chloride). The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyridin-3-ylmethanol+PhosgenePyridin-3-ylmethyl carbonochloridate+HCl\text{Pyridin-3-ylmethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Pyridin-3-ylmethanol+Phosgene→Pyridin-3-ylmethyl carbonochloridate+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method minimizes the risks associated with handling phosgene, a highly toxic and reactive gas.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridin-3-ylmethanol and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.

    Conditions: Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent hydrolysis.

Major Products:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Pyridin-3-ylmethyl carbonochloridate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of pyridin-3-ylmethyl carbonochloridate involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the pyridin-3-ylmethyl group into target molecules.

Molecular Targets and Pathways:

    Enzymes: this compound can be used to modify enzyme active sites, providing insights into enzyme function and inhibition.

    Proteins: It can be used to label proteins, aiding in the study of protein-protein interactions and cellular pathways.

Comparison with Similar Compounds

  • Pyridin-2-ylmethyl carbonochloridate: Similar reactivity but different positional isomer.
  • Pyridin-4-ylmethyl carbonochloridate: Another positional isomer with distinct reactivity and applications.

Properties

IUPAC Name

pyridin-3-ylmethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-7(10)11-5-6-2-1-3-9-4-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRDKGNLXKQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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